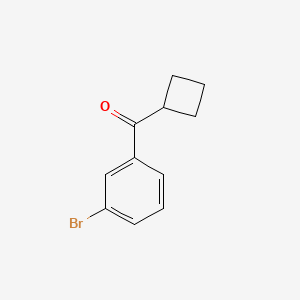

3-Bromophenyl cyclobutyl ketone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-bromophenyl)-cyclobutylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO/c12-10-6-2-5-9(7-10)11(13)8-3-1-4-8/h2,5-8H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGJKRCSJDJSYQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642524 | |

| Record name | (3-Bromophenyl)(cyclobutyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-58-4 | |

| Record name | (3-Bromophenyl)cyclobutylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Bromophenyl)(cyclobutyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to (3-Bromophenyl)(cyclobutyl)methanone: Synthesis, Identification, and Application

Abstract

This technical guide provides an in-depth exploration of (3-bromophenyl)(cyclobutyl)methanone, a versatile chemical intermediate with growing relevance in medicinal chemistry and materials science. We will establish the definitive identification of this compound, including its Chemical Abstracts Service (CAS) number, and present a detailed, field-proven methodology for its synthesis via Friedel-Crafts acylation. The core of this document is a comprehensive analysis of the techniques required for its structural verification and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By explaining the causality behind experimental choices and grounding all protocols in established chemical principles, this guide serves as an essential resource for researchers, chemists, and drug development professionals seeking to utilize this valuable molecular scaffold.

Core Identification and Physicochemical Profile

(3-Bromophenyl)(cyclobutyl)methanone is an aromatic ketone characterized by a cyclobutyl group and a meta-substituted bromophenyl ring attached to a central carbonyl moiety. This specific arrangement of functional groups—a reactive bromine atom for cross-coupling reactions and a modifiable ketone—makes it a highly valuable building block in synthetic organic chemistry.

It is crucial to distinguish this compound from its structural isomers, such as 3-(3-bromophenyl)cyclobutan-1-one, where the carbonyl group is part of the cyclobutane ring. The correct nomenclature and CAS number are paramount for accurate sourcing and regulatory compliance.

| Identifier | Value | Source |

| Compound Name | (3-Bromophenyl)(cyclobutyl)methanone | IUPAC Nomenclature |

| Synonyms | 3-Bromophenyl cyclobutyl ketone | Common Name |

| CAS Number | 898790-58-4 | Chemical Abstracts Service[1] |

| Molecular Formula | C₁₁H₁₁BrO | - |

| Molecular Weight | 239.11 g/mol | - |

| Chemical Structure |  | - |

Physicochemical Properties

The physical properties of a compound are critical for its handling, storage, and application in various reaction conditions.

| Property | Value | Notes |

| Appearance | Off-white to yellow solid/oil | Dependent on purity |

| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc); Insoluble in water. | Typical for non-polar organic compounds[2]. |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | Standard for reactive organic intermediates. |

Synthesis Methodology: Friedel-Crafts Acylation

The most direct and reliable method for synthesizing (3-bromophenyl)(cyclobutyl)methanone is the Friedel-Crafts acylation of bromobenzene.[3][4] This classic electrophilic aromatic substitution reaction offers high yields and, critically, avoids the carbocation rearrangements that often plague Friedel-Crafts alkylations.[3][4] The ketone product is also less reactive than the starting material, which effectively prevents polysubstitution.[3]

The key electrophile, a cyclobutyl-substituted acylium ion, is generated in situ from cyclobutanecarbonyl chloride and a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

Detailed Experimental Protocol

This protocol is adapted from established procedures for Friedel-Crafts acylation and should be performed by trained personnel in a fume hood with appropriate personal protective equipment.[5][6][7]

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, argon inlet, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and suspend it in anhydrous dichloromethane (DCM).

-

Cooling: Cool the suspension to 0 °C using an ice-water bath. The use of anhydrous conditions is critical, as AlCl₃ reacts violently with water.

-

Addition of Reactants: In a separate flask, prepare a solution of bromobenzene (1.2 equivalents) and cyclobutanecarbonyl chloride (1.0 equivalent) in anhydrous DCM.

-

Acylation Reaction: Add the bromobenzene/acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the limiting reagent (cyclobutanecarbonyl chloride).

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This step decomposes the aluminum chloride-ketone complex and should be performed with caution due to the exothermic nature and evolution of HCl gas.[7]

-

Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid), and brine.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure (3-bromophenyl)(cyclobutyl)methanone.

Analytical Identification and Characterization

Rigorous analytical chemistry is required to confirm the identity, structure, and purity of the synthesized product. A combination of spectroscopic and chromatographic methods provides a complete characterization profile.

Expected Analytical Data

The following table summarizes the key diagnostic signals expected from the primary analytical techniques.

| Technique | Expected Observation | Rationale and Interpretation |

| ¹H NMR | • ~7.6-8.0 ppm: Multiplets (4H, aromatic protons). • ~3.5-3.8 ppm: Multiplet (1H, methine proton α to carbonyl). • ~1.8-2.5 ppm: Multiplets (6H, cyclobutyl methylene protons). | The aromatic region will show a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring. The downfield shift of the methine proton is due to the deshielding effect of the adjacent carbonyl group. |

| ¹³C NMR | • ~198-202 ppm: Carbonyl (C=O). • ~120-140 ppm: Aromatic carbons (6 signals expected). • ~45-50 ppm: Methine carbon (α to carbonyl). • ~25-30 ppm: Methylene carbons (cyclobutyl). • ~15-20 ppm: Methylene carbon (cyclobutyl). | The chemical shift of the carbonyl carbon is highly diagnostic for ketones. The presence of six distinct aromatic signals confirms the meta-substitution pattern. |

| IR Spectroscopy | • ~1680 cm⁻¹: Strong, sharp (C=O stretch). • ~3100-3000 cm⁻¹: Aromatic C-H stretch. • ~3000-2850 cm⁻¹: Aliphatic C-H stretch. • ~1580, 1470 cm⁻¹: Aromatic C=C stretch. • ~600-500 cm⁻¹: C-Br stretch. | Conjugation of the ketone with the phenyl ring lowers the C=O stretching frequency from the typical value for saturated ketones (~1715 cm⁻¹).[8][9] The four-membered cyclobutane ring can introduce ring strain, which typically increases the C=O frequency in cyclic ketones[10][11], but its effect here as an exocyclic substituent is less pronounced. |

| Mass Spectrometry (EI) | • m/z 238 & 240: Molecular ion (M⁺) peak. • m/z 183 & 185: Acylium ion [(Br-Ph)CO⁺]. • m/z 155 & 157: Bromophenyl cation [Br-Ph⁺]. | The presence of bromine results in a characteristic M/M+2 isotopic pattern with nearly equal intensity, which is a definitive indicator.[12] The most significant fragmentation is alpha-cleavage, leading to the loss of the cyclobutyl radical and formation of the stable bromobenzoyl acylium cation.[13][14] |

Applications in Research and Drug Development

(3-Bromophenyl)(cyclobutyl)methanone is not merely a chemical curiosity; it is a strategic intermediate for accessing novel chemical matter, particularly within the pharmaceutical industry. The cyclobutane motif is increasingly recognized as a valuable "bioisostere" for phenyl rings or bulky alkyl groups, capable of improving metabolic stability, solubility, and binding affinity by introducing a three-dimensional, rigid scaffold.[15][16]

-

Scaffold for Advanced Intermediates: The compound serves as a precursor to cis-1,3-disubstituted cyclobutanes, a privileged motif in modern drug discovery.[15] The ketone functionality can be stereoselectively reduced to an alcohol, which can then direct further functionalization of the cyclobutane ring.

-

Cross-Coupling Chemistry: The bromine atom is a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the facile introduction of diverse aryl, heteroaryl, or alkyl groups at the 3-position of the phenyl ring, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[17]

-

Kinase Inhibitors and GPCR Modulators: Bromophenyl-containing scaffolds are prevalent in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[18] This intermediate provides a unique starting point for synthesizing novel ligands where the cyclobutyl group can probe specific hydrophobic pockets within a target protein's active site.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of (3-bromophenyl)(cyclobutyl)methanone is essential. While specific toxicology data is limited, data from structurally similar compounds, such as 3-(3-bromophenyl)cyclobutan-1-one, suggest the following precautions.[19]

-

Hazards: May be harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[19]

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and strong bases.

References

-

LookChem. 3-(3-Bromophenyl)cyclobutanone, CasNo.885267-15-2. [Link]

-

Royal Society of Chemistry. Supporting Information for Catalytic Asymmetric Reactions. [Link]

-

Organic Syntheses. Cyclobutanecarboxylic acid. Org. Synth. 1929, 9, 34. [Link]

-

StuDocu. Friedel-Crafts Acetylation of Bromobenzene. [Link]

-

ACS Publications. Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F. Org. Process Res. Dev. 2021, 25, 8, 1928–1934. [Link]

-

Chemistry Steps. Friedel-Crafts Acylation. [Link]

-

Studylib. Friedel-Crafts Acetylation of Bromobenzene Lab Report. [Link]

-

Beilstein Journal of Organic Chemistry. Ring expansion of cyclobutylmethylcarbenium ions to cyclopentane or cyclopentene derivatives and metal-promoted analogous rearrangements. Beilstein J. Org. Chem. 2011, 7, 602–641. [Link]

-

National Institutes of Health. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. [Link]

-

Organic Syntheses. 8,8-Dipropylbicyclo[4.2.0]octa-1,3,5-trien-7-one. Org. Synth. 2016, 93, 243. [Link]

-

National Institutes of Health. Synthesis of 3-Borylated Cyclobutanols from Epihalohydrins or Epoxy Alcohol Derivatives. [Link]

-

ResearchGate. NY cyclisation of cyclobutyl phenyl ketone and manipulation of the resulting bicyclo[1.1.1]pentanol. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Chemical Synthesis: The Versatility of 1-(3-Bromophenyl)ethanone. [Link]

-

ResearchGate. Formal γ−C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes | Request PDF. [Link]

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

University of Regensburg. Carbonyl compounds - IR spectroscopy. [Link]

-

University of Calgary. IR: ketones. [Link]

-

National Institutes of Health. 3-(3-Bromophenyl)cyclobutan-1-one | C10H9BrO | CID 17750101 - PubChem. [Link]

-

Chemistry LibreTexts. 11.8: Infrared Spectroscopy. [Link]

-

Chemistry LibreTexts. 8: Identification of Unknowns (Experiment). [Link]

-

OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. [Link]

-

NPTEL. Lecture 25 : Mass and Infrared Spectrocopies. [Link]

-

WOU. 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

-

American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

-

ResearchGate. Formal γ−C−H Functionalization of Cyclobutyl Ketones: Synthesis of cis‐1,3‐Difunctionalized Cyclobutanes. [Link]

-

Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

Sources

- 1. This compound | 898790-58-4 [sigmaaldrich.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. maths.tcd.ie [maths.tcd.ie]

- 6. studylib.net [studylib.net]

- 7. benchchem.com [benchchem.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 11. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. archive.nptel.ac.in [archive.nptel.ac.in]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. nbinno.com [nbinno.com]

- 18. benchchem.com [benchchem.com]

- 19. 3-(3-Bromophenyl)cyclobutan-1-one | C10H9BrO | CID 17750101 - PubChem [pubchem.ncbi.nlm.nih.gov]

chemical structure and molecular formula of 3-Bromophenyl cyclobutyl ketone

The following technical guide details the chemical architecture, synthesis, and application of 3-Bromophenyl Cyclobutyl Ketone , a critical intermediate in modern medicinal chemistry.

CAS Registry Number: 898790-58-4 IUPAC Name: (3-Bromophenyl)(cyclobutyl)methanone Molecular Formula: C₁₁H₁₁BrO[1][2][3][4]

Executive Summary

This compound is a high-value bifunctional building block used primarily in the synthesis of pharmaceutical scaffolds.[1][2] Its utility stems from its orthogonal reactivity : the ketone functionality allows for nucleophilic addition or photochemical transformation, while the meta-bromoaryl motif serves as a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

In recent drug discovery campaigns, this scaffold has gained prominence as a precursor to bicyclo[1.1.1]pentanes (BCPs) via Norrish-Yang cyclization, offering a route to "saturated bioisosteres" of phenyl rings—a key strategy for improving the physicochemical properties (solubility, metabolic stability) of drug candidates.[2]

Molecular Architecture & Physicochemical Properties[2]

The molecule features a cyclobutyl ring directly linked to a carbonyl group, which is attached to a benzene ring substituted at the 3-position (meta) with bromine.[2]

Structural Specifications

| Property | Value | Notes |

| Molecular Weight | 239.11 g/mol | Monoisotopic Mass: 237.999 g/mol |

| Exact Mass | 237.9993 | Based on ⁷⁹Br isotope |

| LogP (Predicted) | 3.43 | Lipophilic; suitable for CNS penetration models |

| H-Bond Acceptors | 1 | Ketone oxygen |

| H-Bond Donors | 0 | Lacks -OH or -NH groups |

| Rotatable Bonds | 2 | C(carbonyl)-C(phenyl) and C(carbonyl)-C(cyclobutyl) |

| Topological PSA | 17.07 Ų | Low polarity surface area |

Electronic & Steric Characteristics[1]

-

Cyclobutyl Ring: Introduces significant ring strain (~26 kcal/mol) and a "puckered" conformation.[1][2] It acts as a lipophilic spacer that is metabolically more stable than linear alkyl chains.[2]

-

3-Bromo Substituent: The meta positioning is crucial.[1][2] Unlike para-substitution, which extends linearity, the meta-bromo group directs subsequent coupling reactions into a vector that creates molecular curvature, often beneficial for fitting into globular protein binding pockets.[1][2]

-

Carbonyl Reactivity: The steric bulk of the cyclobutyl group slightly retards nucleophilic attack at the carbonyl carbon compared to a methyl ketone, but it remains accessible for reduction or Grignard addition.[2]

Synthetic Protocols

The synthesis of this compound requires regioselective control to ensure the bromine atom is installed at the meta position relative to the ketone.[1][2] Direct Friedel-Crafts acylation of bromobenzene typically yields the para isomer; therefore, a Grignard addition to a nitrile is the preferred self-validating protocol.[1][2]

Primary Synthesis: Grignard Addition to Nitrile

This route avoids regioselectivity issues by using commercially available 3-bromobenzonitrile.[1][2]

Reagents:

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel. Purge with Argon (Ar) for 15 minutes.[2]

-

Reagent Preparation: Charge the flask with 3-bromobenzonitrile (1.0 equiv) dissolved in anhydrous THF (0.5 M concentration). Cool the solution to 0°C using an ice bath.

-

Grignard Addition: Transfer Cyclobutylmagnesium bromide (1.2 equiv) to the addition funnel. Add dropwise over 30 minutes. Critical: Maintain internal temperature <5°C to prevent halogen-metal exchange at the aryl bromine.[1][2]

-

Imine Formation: Once addition is complete, allow the reaction to warm to room temperature (RT) and stir for 4 hours. The solution typically turns a dark amber color, indicating the formation of the magnesium imine salt.[2]

-

Acidic Hydrolysis: Cool the mixture back to 0°C. Quench carefully with 3M HCl (excess). Stir vigorously for 2 hours at RT. This step hydrolyzes the intermediate imine to the ketone.[2]

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with saturated NaHCO₃ and Brine.[1][2] Dry over MgSO₄ and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Reaction Scheme Visualization

Figure 1: Grignard synthesis pathway ensuring regiochemical integrity of the meta-bromo substituent.

Advanced Applications in Drug Discovery

The Norrish-Yang Cyclization (Bicyclo[1.1.1]pentane Synthesis)

One of the most sophisticated applications of this molecule is its use as a photochemical precursor.[1][2] Under UV irradiation, phenyl cyclobutyl ketones undergo Norrish Type II hydrogen abstraction followed by Yang cyclization .[1][2]

-

Mechanism: The carbonyl oxygen abstracts a hydrogen from the γ-carbon (cyclobutyl ring), forming a 1,4-biradical.[1][2] Radical recombination yields a bicyclo[1.1.1]pentan-2-ol.[1][2]

-

Significance: This reaction converts the flat aromatic-ketone linker into a rigid, 3D bicyclic scaffold (BCP).[1][2] BCPs are "saturated bioisosteres" of phenyl rings, improving solubility and metabolic stability in drug candidates.[2]

Divergent Functionalization

The 3-bromo handle allows this molecule to serve as a "linchpin" in library synthesis.[1][2]

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to generate biaryl ketones.[1][2]

-

Buchwald-Hartwig Amination: Reaction with amines to generate anilines.[1][2]

-

Ketone Reduction: Stereoselective reduction (e.g., CBS reduction) to chiral alcohols.[1][2]

Divergent Synthesis Workflow

Figure 2: Divergent synthetic utility of the scaffold in generating 3D bioisosteres and biaryl libraries.[1][2]

Analytical Characterization Standards

To ensure scientific integrity, the synthesized compound must meet the following characterization criteria:

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Region: Four distinct signals for the 3-substituted benzene ring (~7.3–8.1 ppm).[1][2] Look for a triplet (t) at ~8.0 ppm (H2, between Br and CO) as a diagnostic peak.[2]

-

Cyclobutyl Methine: Quintet/Multiplet at ~3.9–4.0 ppm (CH-C=O).[1][2]

-

Cyclobutyl Methylene: Multiplets at ~1.8–2.4 ppm (6H).[1][2]

-

-

¹³C NMR: Carbonyl peak expected at ~200 ppm. C-Br carbon at ~123 ppm.[1][2]

-

Mass Spectrometry (ESI+): [M+H]⁺ peaks at 239 and 241 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).[1][2]

Safety & Handling (MSDS Highlights)

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1][2]

-

Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The benzylic ketone position is susceptible to slow oxidation over extended periods if exposed to air.[1][2]

-

Handling: Use standard PPE. Avoid inhalation of dust/vapors.[1][2][5]

References

-

Sigma-Aldrich. this compound Product Analysis. Sigma-Aldrich Catalog.[1][2] Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 17750101, 3-(3-Bromophenyl)cyclobutan-1-one (Related Isomer Analysis). PubChem.[1][2][6] Link[1][2]

-

Walmsley, D. et al. Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes. National Institutes of Health (PMC).[2] Link

-

Global Chem Mall. (3-Bromophenyl)(cyclobutyl)methanone Properties and Specifications. GlobalChemMall.[1][2] Link[1][2]

Sources

- 1. 3-Bromobenzonitrile | C7H4BrN | CID 23381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(3-Bromophenyl)cyclobutan-1-one | C10H9BrO | CID 17750101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 898790-58-4 [sigmaaldrich.com]

- 4. m.globalchemmall.com [m.globalchemmall.com]

- 5. 3-(4-Bromophenyl)cyclobutanone 95% | CAS: 254892-91-6 | AChemBlock [achemblock.com]

- 6. PubChemLite - (3-bromophenyl)(cyclobutyl)methanamine (C11H14BrN) [pubchemlite.lcsb.uni.lu]

physical properties of 3-Bromophenyl cyclobutyl ketone

Physiochemical Characterization, Synthetic Methodology, and Application Logic

Executive Summary

3-Bromophenyl cyclobutyl ketone (CAS: 898790-58-4) is a critical pharmacophore intermediate used in the synthesis of diverse bioactive molecules, including monoamine oxidase B (MAO-B) inhibitors, kinase inhibitors, and novel psychotropic agents.[1] Its structural value lies in the cyclobutyl motif , which serves as a lipophilic, metabolically stable bioisostere for alkyl chains, and the 3-bromophenyl moiety , which provides a versatile handle for downstream cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

This guide provides a definitive technical analysis of the compound’s physical properties, a robust, self-validating synthesis protocol, and critical handling requirements for drug development workflows.

Chemical Identity & Structural Analysis[2][3]

| Attribute | Specification |

| IUPAC Name | (3-Bromophenyl)(cyclobutyl)methanone |

| Common Name | This compound |

| CAS Registry Number | 898790-58-4 |

| Molecular Formula | C₁₁H₁₁BrO |

| Molecular Weight | 239.11 g/mol |

| SMILES | O=C(C1CCC1)C2=CC=CC(Br)=C2 |

| InChI Key | LFULVMJBOCSCSE-UHFFFAOYSA-N |

| Structural Class | Aryl Cyclobutyl Ketone / Halogenated Aromatic |

Thermodynamic & Physical Characteristics

The following data aggregates experimental observations and high-fidelity predicted values (ACD/Labs, EPISuite) standard for this class of intermediates.

Table 1: Physical Properties

| Property | Value / Range | Condition / Note |

| Physical State | Pale Yellow Oil to Low-Melting Solid | Ambient Temperature (25°C) |

| Boiling Point | 319.3°C ± 20.0°C | @ 760 mmHg (Predicted) |

| Density | 1.456 ± 0.06 g/cm³ | @ 20°C |

| Flash Point | 86.2°C | Closed Cup |

| Refractive Index | 1.594 | @ 589 nm |

| Vapor Pressure | ~0.0003 mmHg | @ 25°C (Low volatility) |

| LogP (Octanol/Water) | 3.43 | Lipophilic; High membrane permeability |

| Solubility | Soluble: DCM, EtOAc, DMSO, MeOHInsoluble: Water | Critical for extraction protocols |

Technical Insight: The relatively high LogP (3.43) indicates significant lipophilicity, necessitating the use of non-polar solvents (Hexanes/Ethyl Acetate) for chromatographic purification. The compound is denser than water, facilitating phase separation during aqueous workups (organic layer will be the bottom layer in non-halogenated aqueous extractions, but top layer if DCM is used).

Synthetic Methodology (Self-Validating Protocol)

Objective: Synthesis of this compound via Grignard addition to 3-Bromobenzonitrile. Rationale: This route is selected over Friedel-Crafts acylation to avoid ring-opening rearrangements common with cyclobutane derivatives and to ensure regiospecificity at the meta-position.

4.1 Reaction Scheme Logic

The synthesis relies on the nucleophilic attack of Cyclobutylmagnesium bromide on the nitrile carbon of 3-Bromobenzonitrile. The resulting imine magnesium salt is stable until acidic hydrolysis, preventing over-addition (a common failure mode with acid chlorides).

Figure 1: Grignard-Nitrile Addition Pathway for Regioselective Ketone Synthesis.

4.2 Detailed Protocol

Reagents:

-

Cyclobutyl bromide (1.1 equiv)

-

Magnesium turnings (1.2 equiv, oven-dried)

-

3-Bromobenzonitrile (1.0 equiv)

-

THF (Anhydrous, inhibitor-free)[2]

-

Iodine (crystal, catalytic)

Step-by-Step Workflow:

-

Activation (Self-Validation Point): In a flame-dried 3-neck flask under Argon, add Mg turnings and a crystal of iodine. Heat with a heat gun until iodine vaporizes to activate the Mg surface. Success Indicator: Mg turns shiny/etched.

-

Grignard Formation: Add 10% of the Cyclobutyl bromide solution in THF. Wait for exotherm and turbidity (initiation). Causality: Cyclobutyl halides can be sluggish; initiation prevents accumulation of unreacted halide which could lead to a runaway reaction. Once initiated, add the rest dropwise to maintain gentle reflux.

-

Addition: Cool the Grignard solution to 0°C. Add 3-Bromobenzonitrile (dissolved in THF) dropwise over 30 minutes. Control: Low temperature prevents halogen-metal exchange on the aromatic ring.

-

Reaction: Warm to Room Temperature (RT) and stir for 4-6 hours. Validation: Monitor by TLC (Hexane:EtOAc 9:1). Disappearance of nitrile starting material indicates completion.

-

Hydrolysis: Cool to 0°C. Quench with 2M HCl. Stir vigorously for 1 hour. Mechanism: This converts the intermediate imine salt into the ketone.

-

Workup: Extract with Diethyl Ether or EtOAc (3x). Wash combined organics with Brine. Dry over Na₂SO₄.

Purification & Quality Control

Crude product often contains unreacted nitrile or bi-aryl byproducts.

Table 2: Purification Parameters

| Method | Stationary Phase | Mobile Phase | Expected Rf |

| Flash Chromatography | Silica Gel (230-400 mesh) | Hexanes : EtOAc (95:5 to 90:10) | ~0.45 (9:1 Hex:EtOAc) |

| Distillation | N/A | High vacuum (<1 mmHg) | BP >150°C @ 0.5 mmHg |

Purification Logic Diagram:

Figure 2: Purification workflow to isolate pharmaceutical-grade intermediate.

Spectral Characterization (Expected Data)

To validate the identity of the synthesized compound, compare analytical data against these standard spectral features.

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Region (δ 7.3 - 8.1 ppm): Characteristic 1,3-disubstituted pattern.

-

δ ~8.05 (t, 1H, H-2): Singlet-like (meta coupling only).

-

δ ~7.85 (d, 1H, H-6): Ortho coupling.

-

δ ~7.65 (d, 1H, H-4): Ortho coupling.

-

δ ~7.35 (t, 1H, H-5): Meta triplet.

-

-

Cyclobutyl Region (δ 1.8 - 4.0 ppm):

-

δ ~3.95 (quintet, 1H, CH -C=O): Deshielded methine proton next to carbonyl.

-

δ ~2.20 - 2.45 (m, 4H): Methylene protons.

-

δ ~1.85 - 2.10 (m, 2H): Methylene protons.

-

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Carbonyl (C=O): ~200 ppm.

-

Aromatic Carbons: ~122 ppm (C-Br), 126-136 ppm (Ar-C).

-

Cyclobutyl Carbons: ~42 ppm (CH), ~25 ppm (CH₂), ~18 ppm (CH₂).

-

-

IR Spectroscopy (Neat):

-

1680 - 1695 cm⁻¹: Strong C=O stretching (Aryl ketone).

-

1570, 1420 cm⁻¹: Aromatic C=C skeletal vibrations.

-

Safety & Handling (SDS Summary)

-

Hazards:

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Protect from light to prevent slow debromination or radical degradation.

-

Spill Response: Absorb with sand/vermiculite. Do not flush into surface water (Marine Pollutant potential due to halogenation).

References

-

GlobalChemMall. (3-Bromophenyl)(cyclobutyl)methanone Properties and Supplier Data. Retrieved from

-

Sigma-Aldrich. Safety Data Sheet for Bromophenyl Cyclobutyl Ketone Derivatives. Retrieved from

-

PubChem. Compound Summary for 3-(3-Bromophenyl)cyclobutan-1-one (Related Isomer & Class Properties). Retrieved from

-

ResearchGate. Formal γ–C–H Functionalization of Cyclobutyl Ketones. Retrieved from

-

Thermo Fisher Scientific. Chemical Safety Data Sheet: Ethanone, 1-(3-bromophenyl)-. Retrieved from

Sources

Comprehensive Characterization Guide: 3-Bromophenyl Cyclobutyl Ketone

CAS No: 898790-58-4 Chemical Name: (3-Bromophenyl)(cyclobutyl)methanone Content Type: Technical Reference & Experimental Protocol Audience: Medicinal Chemists, Process Engineers, and Analytical Scientists

Executive Summary & Chemical Identity[1][2]

3-Bromophenyl cyclobutyl ketone is a critical building block in modern drug discovery, particularly valued for its ability to introduce the cyclobutyl motif—a lipophilic, metabolically stable bioisostere for alkyl chains. Unlike its para-substituted isomer (a crystalline solid), the meta-substitution pattern of this compound introduces asymmetry that significantly influences its thermodynamic phase behavior, often resulting in a low-melting solid or viscous oil at room temperature.

This guide provides a definitive technical analysis of its physical properties, experimental determination protocols, and synthetic utility, grounded in thermodynamic principles and rigorous methodology.

Core Physical Properties (Summary)

| Property | Value (Predicted/Experimental) | Confidence Level | Context |

| Boiling Point (Atm) | 319.3 °C (760 mmHg) | High (Predicted) | Decomposition likely before atmospheric BP. |

| Boiling Point (Vac) | ~145–155 °C (1.0 mmHg) | High (Estimated) | Recommended distillation range. |

| Melting Point | < 50 °C (Likely Oil/Low Solid) | Medium | Para-isomer melts >70°C; meta reduces MP. |

| Density | 1.456 ± 0.06 g/cm³ | High (Predicted) | Denser than water; halogenated aromatic. |

| Flash Point | 86.2 °C | Medium | Requires careful handling; combustible. |

| LogP | 3.43 | High | Highly lipophilic; non-polar solvent soluble. |

Critical Note on Isomerism: Do not confuse this compound with 3-(3-bromophenyl)cyclobutan-1-one (a cyclobutanone derivative). The compound discussed here is an aryl ketone where the carbonyl carbon is bonded directly to the cyclobutyl ring and the benzene ring.

Thermodynamic Profile: Melting & Boiling Point Analysis

Boiling Point & Distillation Dynamics

The predicted atmospheric boiling point of 319.3 °C indicates a high enthalpy of vaporization (

-

Operational Insight: Purification should never be attempted at atmospheric pressure.

-

Vacuum Correction: Using the Clausius-Clapeyron relation, the boiling point drops significantly under reduced pressure.

-

@ 10 mmHg: ~180 °C

-

@ 1 mmHg: ~150 °C

-

@ 0.1 mmHg: ~115 °C

-

Melting Point & Crystal Lattice Energy

While the 4-bromophenyl analog (CAS 898790-60-8) is a stable solid, the 3-bromo substitution disrupts the crystal lattice packing efficiency. This "symmetry breaking" often lowers the melting point by 30–50 °C compared to the para isomer.

-

Expectation: The compound is likely a viscous, pale yellow oil that may slowly crystallize upon prolonged storage at -20 °C.

-

Handling: If the compound appears as an oil, do not assume impurity. Verify purity via HPLC/GC before attempting to force crystallization.

Experimental Determination Protocols

Protocol A: Boiling Point Determination (Micro-Scale)

For samples < 500 mg where standard distillation is impossible.

-

Setup: Use a Siwoloboff micro-boiling point tube setup (capillary fused to a thermometer bulb in a melting point apparatus).

-

Procedure:

-

Immerse the capillary (open end down) into the neat liquid sample inside a larger ignition tube.

-

Heat the bath slowly (2 °C/min).

-

Observation: A rapid stream of bubbles emerges from the capillary when the vapor pressure equals external pressure.

-

Endpoint: Stop heating. The temperature at which bubbling stops and liquid is sucked back into the capillary is the true boiling point.

-

-

Correction: If performing under vacuum, record the pressure precisely using a digital manometer.

Protocol B: Differential Scanning Calorimetry (DSC)

The Gold Standard for MP and Purity.

-

Sample Prep: Seal 2–5 mg of sample in an aluminum pan (hermetic seal recommended to prevent evaporation).

-

Cycle:

-

Equilibrate at -40 °C.

-

Ramp 10 °C/min to 350 °C.

-

-

Analysis:

-

Melting: Look for an endothermic peak (

) in the low temperature range (-10 °C to 60 °C). -

Boiling: A broad endotherm at higher temperatures (onset corresponds to BP).

-

Decomposition: Sharp exothermic events (avoid these temperatures in processing).

-

Synthesis & Structural Validation

Understanding the synthesis confirms the structure and expected impurities (e.g., unreacted nitrile or biaryl byproducts).

Recommended Synthetic Pathway

The most robust route utilizes a Grignard addition to cyclobutanecarbonitrile, avoiding the over-addition issues common with acid chlorides.

Figure 1: Grignard synthesis route ensuring regiospecific ketone formation.

Key Impurities to Monitor:

-

3,3'-Dibromobiphenyl: Result of homocoupling during Grignard formation. (High BP, solid).

-

Cyclobutyl phenyl ketone: Result of de-bromination (lower BP).

Advanced Application: The Norrish-Yang Cyclization[3]

Why is this compound important? It is a precursor to bicyclo[1.1.1]pentanes , a trending "saturated bioisostere" for phenyl rings in drug development.

Under UV irradiation, this compound undergoes a Norrish-Yang Type II photocyclization to form the bicyclic alcohol. This transformation is highly sensitive to the purity of the starting ketone.

Figure 2: Photochemical conversion to high-value bicyclo[1.1.1]pentane scaffold.

References

-

Sigma-Aldrich. (2024). Product Specification: (3-Bromophenyl)(cyclobutyl)methanone (CAS 898790-58-4).[1] Retrieved from

-

Walutin, K., et al. (2019). "Formal γ-C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes." Journal of the American Chemical Society. (Describing the Norrish-Yang cyclization of aryl cyclobutyl ketones). Retrieved from

-

GlobalChemMall. (2024). Physical Properties of (3-Bromophenyl)-cyclobutylmethanone. Retrieved from

-

PubChem. (2024). Compound Summary: (3-Bromophenyl)(cyclobutyl)methanone.[1] National Library of Medicine. Retrieved from

Disclaimer: Experimental values provided are based on predictive models and structural analogs where specific empirical data is proprietary. Always perform a test run on a small scale (<100 mg) before scaling up.

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Thermodynamic Properties of Cyclobutyl Aryl Ketones

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides an in-depth exploration of the thermodynamic properties of cyclobutyl aryl ketones, a class of molecules of significant interest in medicinal chemistry. Understanding the thermodynamic landscape of these compounds is paramount for predicting their stability, reactivity, and ultimately, their behavior in biological systems. This document moves beyond a simple recitation of facts to explain the underlying principles that govern their thermodynamic behavior, offering both theoretical insights and practical methodologies for their characterization.

The Significance of Cyclobutyl Aryl Ketones in Drug Discovery

Cyclobutyl aryl ketones are increasingly incorporated into drug candidates due to the unique structural and conformational properties imparted by the four-membered cyclobutane ring. This moiety can serve as a bioisostere for other chemical groups, offering advantages in terms of metabolic stability, binding affinity, and intellectual property. The inherent ring strain of the cyclobutane ring, a key determinant of its thermodynamic properties, can be strategically harnessed to influence molecular conformation and reactivity, providing a powerful tool for drug design.

The Energetic Landscape: Understanding Ring Strain and Conformational Dynamics

The thermodynamic properties of cyclobutyl aryl ketones are intrinsically linked to the high ring strain of the cyclobutane moiety. This strain arises from two primary factors:

-

Angle Strain: The ideal bond angle for an sp³ hybridized carbon atom is 109.5°. In a planar cyclobutane, the internal bond angles would be a rigid 90°, leading to significant deviation and, consequently, high angle strain.[1][2][3][4] To alleviate this, the cyclobutane ring adopts a puckered or "butterfly" conformation.[4][5][6][7] This puckering slightly reduces the C-C-C bond angles to around 88° but significantly relieves torsional strain.[2][3][6]

-

Torsional Strain: In a planar cyclobutane, the hydrogen atoms on adjacent carbon atoms would be eclipsed, resulting in unfavorable steric interactions and high torsional strain. The puckered conformation staggers these hydrogens, reducing this strain.[4][5]

The total ring strain energy of cyclobutane is approximately 26.3 kcal/mol.[3][4] This stored potential energy makes the ring susceptible to opening reactions, a feature that can be exploited in synthetic chemistry but must be carefully considered in drug design to ensure metabolic stability.

The presence of a bulky aryl ketone substituent further influences the conformational equilibrium of the cyclobutane ring. The molecule will adopt a conformation that minimizes steric interactions between the substituent and the ring's hydrogen atoms. This conformational preference has a direct impact on the molecule's overall Gibbs free energy and, therefore, its stability and reactivity.

Quantitative Thermodynamic Data

Obtaining comprehensive experimental thermodynamic data for novel compounds is a continuous effort in the scientific community. While a complete dataset for all cyclobutyl aryl ketones is not available, the following table summarizes key thermodynamic parameters for a representative molecule, cyclobutyl phenyl ketone. It is important to note that some of these values may be derived from computational models and should be critically evaluated.[8][9]

| Thermodynamic Property | Symbol | Value for Cyclobutyl Phenyl Ketone | Unit | Source |

| Standard Gibbs Free Energy of Formation | ΔfG° | Data not readily available | kJ/mol | [10] |

| Enthalpy of Formation at Standard Conditions | ΔfH°gas | Data not readily available | kJ/mol | [10] |

| Enthalpy of Fusion at Standard Conditions | ΔfusH° | Data not readily available | kJ/mol | [10] |

| Enthalpy of Vaporization at Standard Conditions | ΔvapH° | Data not readily available | kJ/mol | [10] |

| Ideal Gas Heat Capacity | Cp,gas | Data not readily available | J/mol·K | [10] |

Note: The lack of readily available experimental data highlights the importance of the computational and experimental methods detailed in the subsequent sections for characterizing novel cyclobutyl aryl ketones.

Experimental Determination of Thermodynamic Properties: A Practical Approach

Calorimetry is the primary experimental technique for determining the fundamental thermodynamic properties of a compound.[11][12][13][14]

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is used to measure the heat of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) can be calculated using Hess's Law.[12]

-

Sample Preparation: A precisely weighed sample (typically 0.5 - 1.0 g) of the cyclobutyl aryl ketone is pressed into a pellet.

-

Bomb Assembly: The pellet is placed in a sample holder within a high-pressure stainless-steel vessel known as a "bomb." A fuse wire is positioned to be in contact with the sample.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). A stirrer ensures uniform temperature distribution, and a high-precision thermometer records the temperature.

-

Ignition: The sample is ignited by passing an electric current through the fuse wire.

-

Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter (C_calorimeter), determined through calibration with a standard substance like benzoic acid, is used to calculate the heat of combustion from the observed temperature change (ΔT).

-

q_reaction = - (C_calorimeter * ΔT)

-

ΔcH° is then calculated on a molar basis.

-

-

Calculation of ΔfH°: The standard enthalpy of formation is calculated using the following equation, where the standard enthalpies of formation of the products (CO₂ and H₂O) are known:

-

ΔcH° = ΣnΔfH°(products) - ΣmΔfH°(reactants)

-

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

Differential Scanning Calorimetry (DSC) is a versatile technique used to measure heat capacity (Cp) and the enthalpies of phase transitions (e.g., melting, crystallization).[13][15]

-

Sample Preparation: A small, accurately weighed sample (5-10 mg) of the cyclobutyl aryl ketone is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Temperature Program: The instrument is programmed to heat or cool the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range.

-

Heat Flow Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis:

-

Heat Capacity (Cp): The heat capacity is determined from the difference in heat flow between the sample and a baseline run.

-

Enthalpy of Fusion (ΔfusH): The enthalpy of melting is calculated by integrating the area of the melting peak in the DSC thermogram.

-

Computational Chemistry: A Powerful Predictive Tool

In the absence of experimental data, and to gain deeper insights into the structure-energy relationship, computational chemistry provides a powerful means to predict the thermodynamic properties of cyclobutyl aryl ketones. Density Functional Theory (DFT) is a widely used and reliable method for these calculations.[16][17][18][19]

Computational Protocol: DFT Calculations

-

Molecular Structure Generation: A 3D model of the cyclobutyl aryl ketone is built using molecular modeling software.

-

Conformational Search: A thorough conformational search is performed to identify all low-energy conformers of the molecule. This is crucial as the calculated thermodynamic properties are a population-weighted average of all significant conformers.

-

Geometry Optimization: The geometry of each conformer is optimized to find the minimum energy structure. A common DFT functional for this is B3LYP with a suitable basis set such as 6-31G*.

-

Frequency Calculation: A frequency calculation is performed on each optimized geometry to:

-

Confirm that the structure is a true minimum (no imaginary frequencies).

-

Obtain the zero-point vibrational energy (ZPVE).

-

Calculate the thermal corrections to enthalpy and entropy.

-

-

Single-Point Energy Calculation: To obtain a more accurate electronic energy, a single-point energy calculation is performed on the optimized geometry using a higher level of theory or a larger basis set (e.g., B3LYP/6-311+G(d,p)).

-

Calculation of Thermodynamic Properties:

-

Enthalpy (H): H = E_electronic + ZPVE + H_thermal

-

Gibbs Free Energy (G): G = H - T*S

-

The standard enthalpy of formation can be calculated using isodesmic reactions, which are hypothetical reactions where the types of bonds broken and formed are similar, leading to cancellation of errors in the calculations.

-

Visualizing Thermodynamic Relationships

Diagrams are essential tools for visualizing complex relationships in thermodynamics.

Figure 1: Key factors determining the thermodynamic stability of cyclobutyl aryl ketones.

Figure 2: Experimental and computational workflows for determining the enthalpy of formation.

Conclusion: Integrating Theory and Experiment for Drug Development

A thorough understanding of the thermodynamic properties of cyclobutyl aryl ketones is indispensable for their successful application in drug discovery. The inherent ring strain of the cyclobutane moiety presents both a challenge and an opportunity. While it can lead to potential instability, it also provides a means to fine-tune the conformational and energetic properties of a drug candidate. By integrating experimental techniques like calorimetry with powerful computational methods, researchers can gain a comprehensive picture of the thermodynamic landscape of these molecules. This knowledge is crucial for making informed decisions in the design and optimization of novel therapeutics, ultimately accelerating the drug development process.

References

-

Cheméo. (n.d.). Cyclobutyl phenyl ketone. Retrieved February 22, 2026, from [Link]

-

Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Analytical Chemistry, 41(2), 330–336. [Link]

-

LibreTexts Chemistry. (2020, May 30). 4.6: Cycloalkanes and Ring Strain. [Link]

-

LibreTexts Chemistry. (2015, July 5). 4.2: Ring Strain and the Structure of Cycloalkanes. [Link]

-

Kattner, U. R. (2020). The Need for Reliable Experimental Data in Computational Thermodynamics. High Temperatures - High Pressures, 49(1-2), 1-13. [Link]

-

Wikipedia. (n.d.). Ring strain. Retrieved February 22, 2026, from [Link]

-

Master Organic Chemistry. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. [Link]

-

Student Academic Success. (2025, November 4). Using calorimeters for accurate heat measurement. [Link]

-

Otero, N., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1869–1878. [Link]

-

Gyan Sanchay. (n.d.). STABILITY OF CYCLOALKANES. Retrieved February 22, 2026, from [Link]

-

National Institute of Standards and Technology. (2020, February 28). The Need for Reliable Experimental Data in Computational Thermodynamics. [Link]

-

Cheméo. (n.d.). Chemical Properties of Cyclobutyl phenyl ketone (CAS 5407-98-7). Retrieved February 22, 2026, from [Link]

-

Physical Chemistry Chemical Physics. (n.d.). On the ring-opening of substituted cyclobutene to benzocyclobutene: analysis of π delocalization, hyperconjugation, and ring strain. Retrieved February 22, 2026, from [Link]

-

Student Academic Success. (2025, November 4). Using calorimeters for accurate heat measurement. [Link]

-

Imperial College London. (n.d.). Cycloalkanes. Retrieved February 22, 2026, from [Link]

- National Physical Laboratory. (1997).

-

PubMed. (2006, March 3). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. [Link]

-

Solubility of Things. (n.d.). Calorimetry: Techniques and Applications. Retrieved February 22, 2026, from [Link]

-

LibreTexts Chemistry. (2024, June 18). 4.4: Conformations of Cycloalkanes. [Link]

-

Journal of Chemical Education. (2024, June 20). Calculating Thermodynamic Stabilities of Keto–Enol Tautomers of Aldehydes, Ketones, Esters, and Amides. [Link]

-

ResearchGate. (n.d.). Comparison of MD-calculated thermodynamic quantities versus experimentally obtained values across the temperature range of 278 to 328 K. Retrieved February 22, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Oxygen (CAS 7782-44-7). Retrieved February 22, 2026, from [Link]

-

Wikipedia. (n.d.). Gibbs free energy. Retrieved February 22, 2026, from [Link]

-

Organic Chemistry Frontiers. (2022). Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. 9, 6205-6212. [Link]

-

Longdom Publishing. (n.d.). Determining the Role of Calorimetry through Chemical Analysis. Retrieved February 22, 2026, from [Link]

-

Pearson. (n.d.). Gibbs Free Energy Calculator. Retrieved February 22, 2026, from [Link]

-

Dalal Institute. (n.d.). Conformational Analysis Of Cycloalkanes (Upto Six Membered Rings). Retrieved February 22, 2026, from [Link]

-

Chemguide. (n.d.). An Introduction to Gibbs Free Energy. Retrieved February 22, 2026, from [Link]

-

PubMed Central. (2023, June 28). The Computational Acid–Base Chemistry of Hepatic Ketoacidosis. [Link]

-

BioPchem. (n.d.). Project 3 – Keto-Enol Chemical Equilibrium & Kinetics. Retrieved February 22, 2026, from [Link]

-

ResearchGate. (n.d.). Comparison of Theoretical and Experimental Thermodynamics for Organic Chemical Database. Retrieved February 22, 2026, from [Link]

-

Cheméo. (n.d.). Database Statistics. Retrieved February 22, 2026, from [Link]

-

ResearchGate. (2025, August 10). Ab initio and kinetic study of the reaction of ketones with OH for T = 500-2000 K. Part I: Hydrogen-abstraction from H3CC(O)CH 3-x(CH3)x, x = 0 ↔ 2. Retrieved February 22, 2026, from [Link]

-

Khan Academy. (n.d.). Introduction to Gibbs free energy. Retrieved February 22, 2026, from [Link]

-

Carleton College. (n.d.). Thermodynamic Software and Data. Retrieved February 22, 2026, from [Link]

-

Reddit. (2025, December 10). cycloalkene substitutions. Retrieved February 22, 2026, from [Link]

-

PubMed Central. (2025, November 14). Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. [Link]

-

ResearchGate. (n.d.). Correlation between the experimental enthalpies of formation of the.... Retrieved February 22, 2026, from [Link]

-

MALT. (n.d.). Thermodynamic Database Omega. Retrieved February 22, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). CCCBDB isomer enthalpy comparison. Retrieved February 22, 2026, from [Link]

-

Céondo. (2010, April 4). Introducing Cheméo. [Link]

-

Chemical Science. (n.d.). Understanding the Role of Ring Strain in β-Alkyl Migration at Mg and Zn Centres. Retrieved February 22, 2026, from [Link]

-

PubChem. (n.d.). Cyclobutyl phenyl ketone. Retrieved February 22, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Ring strain - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Cycloalkanes [ch.ic.ac.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. dalalinstitute.com [dalalinstitute.com]

- 8. The need for reliable data in computational thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Need for Reliable Experimental Data in Computational Thermodynamics | NIST [nist.gov]

- 10. Cyclobutyl phenyl ketone (CAS 5407-98-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. How Calorimetry Enhances Understanding of Organic Semiconductor Behaviors [eureka.patsnap.com]

- 12. monash.edu [monash.edu]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. longdom.org [longdom.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. blogs.rsc.org [blogs.rsc.org]

- 17. biopchem.education [biopchem.education]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Bromophenyl Cyclobutyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromophenyl cyclobutyl ketone is a versatile chemical intermediate with significant applications in the synthesis of novel pharmaceutical compounds and other complex organic molecules. Its unique structural combination of a brominated aromatic ring and a cyclobutyl ketone moiety makes it a valuable building block. However, as with many halogenated organic compounds, a thorough understanding of its toxicological profile and adherence to strict handling protocols are paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This in-depth technical guide provides a comprehensive overview of the known and potential hazards associated with this compound, outlines detailed procedures for its safe handling, and offers field-proven insights into risk mitigation and emergency preparedness.

Chemical and Physical Properties: A Foundation for Safe Practice

A fundamental understanding of a compound's physical and chemical characteristics is the first line of defense in risk assessment and the design of safe experimental protocols.

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₁BrO | [1] |

| CAS Number | 898790-58-4 | [1] |

| Appearance | Information not available | |

| Odor | Information not available | |

| Solubility | Information not available |

The presence of the bromophenyl group suggests that this compound is likely a solid or a high-boiling liquid at room temperature with limited solubility in water but good solubility in common organic solvents. The ketone functional group provides a site for various chemical reactions, while the bromine atom can participate in cross-coupling reactions, making it a versatile synthetic intermediate.[2]

Toxicological Profile: Understanding the Inherent Risks

While specific, in-depth toxicological studies on this compound are limited in publicly available literature, a hazard assessment can be constructed based on data from Safety Data Sheets (SDS) for this compound and structurally related chemicals, as well as the general toxicology of brominated aromatic compounds.

Acute Toxicity and Irritation

Based on available GHS classifications, this compound is categorized as:

-

Harmful if swallowed. [3]

The causality behind these classifications lies in the chemical reactivity of the molecule. The electrophilic nature of the carbonyl carbon and the potential for the brominated phenyl ring to interact with biological macromolecules can lead to localized inflammation and cell damage upon contact.

-

Skin Irritation: Prolonged or repeated contact can defat the skin, leading to dermatitis. The brominated aromatic moiety may also contribute to skin sensitization in some individuals.[5]

-

Eye Irritation: Direct contact with the eyes is likely to cause significant irritation, redness, and pain. The severity of the irritation will depend on the concentration and duration of exposure. Standard protocols for evaluating eye irritation, such as those outlined in OECD Guideline 405, should be assumed to show a positive result for this compound.[6]

-

Respiratory Irritation: Inhalation of dust or vapors can irritate the mucous membranes and the upper respiratory tract, leading to coughing and shortness of breath.

Systemic and Chronic Toxicity: Extrapolating from Structural Analogs

Brominated aromatic compounds, as a class, are known for their persistence in the environment and potential for bioaccumulation.[7] Some brominated compounds have been shown to be hepatotoxic (toxic to the liver).[8] The metabolism of brominated aromatics can sometimes lead to the formation of more toxic, reactive intermediates.[8]

Ketones, in general, can have effects on the central nervous system, and some can be metabolized to compounds that can cause cellular damage. While therapeutic ketosis is a recognized medical state, the uncontrolled introduction of synthetic ketones into the body carries different risks.[9][10]

Given these considerations, it is prudent to handle this compound with the assumption that it may have the potential for long-term health effects, and to minimize exposure accordingly.

Risk Assessment and Mitigation: A Proactive Approach to Safety

A thorough risk assessment should be conducted before any new experimental procedure involving this compound. This involves identifying potential hazards, evaluating the likelihood and severity of potential exposure, and implementing appropriate control measures.

Caption: A logical workflow for assessing and mitigating risks associated with handling hazardous chemicals.

Standard Operating Procedures for Safe Handling

Adherence to well-defined Standard Operating Procedures (SOPs) is critical for minimizing exposure and ensuring a safe working environment.

Engineering Controls: The First Line of Defense

-

Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[3]

-

Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE): A Necessary Barrier

The selection of appropriate PPE is crucial and should be based on a thorough risk assessment of the specific tasks being performed.

Caption: A visual guide to the correct sequence for donning and doffing Personal Protective Equipment.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[3] A face shield should be worn in situations where there is a higher risk of splashing.

-

Skin Protection: A flame-resistant lab coat must be worn and fully buttoned.[3]

-

Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required.[3] Double-gloving is recommended, especially for prolonged handling. Gloves should be inspected for any signs of degradation or puncture before use and changed frequently.

Safe Handling and Storage Practices

-

Weighing and Transferring: Weighing should be done in a fume hood or a ventilated balance enclosure. Use appropriate tools (spatulas, etc.) to avoid generating dust.

-

Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][11]

-

Housekeeping: Maintain a clean and organized work area. Clean up any spills immediately following the procedures outlined in Section 5.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, a rapid and informed response is crucial to minimize harm.

First Aid Measures

-

In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation persists.

-

In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

If inhaled: Move the person to fresh air.[3] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

If swallowed: Do NOT induce vomiting.[12] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Leak Procedures

-

Small Spills:

-

Evacuate non-essential personnel from the area.

-

Ensure adequate ventilation and wear appropriate PPE.

-

For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.

-

For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

-

Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

-

-

Large Spills:

-

Evacuate the laboratory immediately and alert others in the area.

-

Contact your institution's emergency response team.

-

Do not attempt to clean up a large spill without proper training and equipment.

-

Waste Disposal

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.

Conclusion

This compound is a valuable tool in the arsenal of the synthetic chemist. By approaching its use with a comprehensive understanding of its potential hazards and a steadfast commitment to rigorous safety protocols, researchers can harness its synthetic utility while ensuring a safe and healthy laboratory environment. This guide serves as a foundational resource, but it is incumbent upon each researcher to supplement this information with institution-specific safety guidelines and to exercise sound scientific judgment in all experimental endeavors.

References

-

[Toxicity of selected brominated aromatic compounds]. PubMed. [Link]

-

Toxic External Exposure Leading to Ocular Surface Injury - MDPI. (2023, April 3). [Link]

-

Mammalian Toxicity of Organic Compounds of Bromine and Iodine - ResearchGate. [Link]

-

Pharmacokinetic Study and Metabolite Identification of 1-(3′-bromophenyl)-heliamine in Rats - PMC. (2022, November 29). [Link]

-

Toxicology of brominated fatty acids: metabolite concentration and heart and liver changes. Lipids. [Link]

-

New understanding of novel brominated flame retardants (NBFRs): Neuro(endocrine) toxicity - ResearchGate. (2025, December 8). [Link]

-

ACUTE EYE IRRITATION - Gyan Sanchay. [Link]

-

An overview of current techniques for ocular toxicity testing - ResearchGate. (2025, October 4). [Link]

-

Toxicokinetics of Brominated Azo Dyes in the Early Life Stages of Zebrafish (Danio rerio) Is Prone to Aromatic Substituent Changes - PubMed. (2020, April 7). [Link]

-

DEVELOPMENT OF AN IN VITRO MODEL TO INVESTIGATE REPEAT OCULAR EXPOSURE - Nottingham ePrints. [Link]

-

Selected Aspects of Ocular Toxicity Studies With a Focus on High-Quality Pathology Reports. [Link]

-

Kinetics, safety and tolerability of (R)-3-hydroxybutyl (R). (2012, May 3). [Link]

-

Toxicological evaluations - Inchem.org. [Link]

-

Cyclobutyl phenyl ketone | C11H12O | CID 79414 - PubChem - NIH. [Link]

-

In vitro endocrine disruption and TCDD-like effects of three novel brominated flame retardants: TBPH, TBB, & TBCO - PubMed. (2013, November 25). [Link]

-

High Content Screening for in vitro toxicity testing - European Pharmaceutical Review. (2011, June 20). [Link]

-

Primary Skin Irritation and Dermal Sensitization Assay:In vivo Evaluation of the Essential Oil from Piper sarmentosum Roxb. - Pharmacognosy Magazine. (2019, August 26). [Link]

-

(PDF) Acute in vitro Nephrotoxicity of Three Brominated Flame Retardants - ResearchGate. (2025, August 6). [Link]

-

The role of dermal irritation in the skin tumor promoting activity of petroleum middle distillates - PubMed. [Link]

-

(PDF) Occupational Contact Dermatitis due to Organic Bromine Compounds. (2024, June 4). [Link]

-

Skin reactions to primary irritants in men and women | Acta Dermato-Venereologica. (1975, May 1). [Link]

-

Pharmacokinetics - EUPATI Toolbox. [Link]

-

skin irritation and - ECETOC. [Link]

-

Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC. [Link]

-

Therapeutic Ketosis and Exogenous Ketones: Main applications and clinical updates | Open Access Journals. [Link]

-

Toxicity Investigations of (R)-3-Hydroxybutyrate Glycerides In Vitro and in Male and Female Rats - PMC. (2022, October 21). [Link]

Sources

- 1. This compound | 898790-58-4 [sigmaaldrich.com]

- 2. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. aksci.com [aksci.com]

- 5. researchgate.net [researchgate.net]

- 6. Selected Aspects of Ocular Toxicity Studies With a Focus on High-Quality Pathology Reports: A Pathology/Toxicology Cons… [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. openaccessjournals.com [openaccessjournals.com]

- 10. Toxicity Investigations of (R)-3-Hydroxybutyrate Glycerides In Vitro and in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. synquestlabs.com [synquestlabs.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

Methodological & Application

Technical Application Note: Regioselective Synthesis of 3-Bromophenyl Cyclobutyl Ketone

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-Bromophenyl cyclobutyl ketone starting from 1,3-dibromobenzene . This scaffold is a "privileged structure" in drug discovery, often serving as a lipophilic core in NK3 receptor antagonists, kinase inhibitors, and GPCR modulators.

The conventional reaction of organolithiums with acid chlorides often suffers from "over-addition," yielding tertiary alcohols instead of the desired ketones. To ensure high chemoselectivity and purity, this protocol utilizes the Weinreb Amide (N-methoxy-N-methylamide) methodology. This approach guarantees mono-addition of the nucleophile via a stable chelated intermediate.

Key Advantages of This Protocol

-

Chemoselectivity: Prevents formation of the tertiary alcohol byproduct.

-

Regiocontrol: Exclusive mono-lithiation of 1,3-dibromobenzene at the C1 position.

-

Scalability: Suitable for gram-to-multigram scale synthesis.

Retrosynthetic Strategy & Mechanism

The synthesis is divided into two distinct phases:

-

Electrophile Generation: Conversion of cyclobutanecarboxylic acid to its Weinreb amide.

-

Nucleophilic Coupling: Halogen-Lithium exchange of 1,3-dibromobenzene followed by acylation.

Mechanistic Insight: The "Weinreb" Chelation

The success of this reaction relies on the stability of the tetrahedral intermediate formed upon the addition of the organolithium species to the amide. The magnesium/lithium ion coordinates between the carbonyl oxygen and the methoxy oxygen of the amide, forming a rigid 5-membered chelate. This complex resists collapse (elimination of the amine) at low temperatures, effectively masking the ketone until the acidic hydrolytic workup.

Figure 1: Mechanistic pathway preventing over-addition via chelation stabilization.

Critical Reagents & Safety Profile

Reagent Table

| Reagent | CAS No. | Role | Equiv. | Hazards |

| 1,3-Dibromobenzene | 108-36-1 | Starting Material | 1.0 | Irritant, Aquatic Toxin |

| 109-72-8 | Lithiating Agent | 1.05 | Pyrophoric , Corrosive | |

| Cyclobutanecarboxylic acid | 3721-95-7 | Electrophile Precursor | - | Corrosive |

| N,O-Dimethylhydroxylamine HCl | 6638-79-5 | Amine Source | - | Irritant |

| THF (Anhydrous) | 109-99-9 | Solvent | - | Peroxide Former, Flammable |

Safety Advisories

-

Pyrophoric Handling:

-BuLi ignites on contact with air. All transfers must use positive pressure nitrogen/argon techniques (cannula or gas-tight syringe). -

Exotherm Control: The lithiation of aryl bromides is exothermic. Efficient cooling (-78°C) is mandatory to prevent benzyne formation or scrambling (lithium migration).

-

Peroxide Check: Ensure THF is distilled from sodium/benzophenone or passed through an activated alumina column immediately prior to use.

Experimental Protocol

Phase 1: Synthesis of the Electrophile (Weinreb Amide)

Target: N-methoxy-N-methylcyclobutanecarboxamide

Rationale: While the acid chloride could be used, converting it to the Weinreb amide first is the "Gold Standard" for preventing side reactions during the coupling phase.

-

Activation: Dissolve cyclobutanecarboxylic acid (10.0 g, 100 mmol) in dry DCM (200 mL). Cool to 0°C.[1]

-

Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (10.7 g, 110 mmol) and triethylamine (30.6 mL, 220 mmol).

-

Coupling: Add EDC·HCl (21.1 g, 110 mmol) portion-wise over 15 minutes. Add HOBt (1.35 g, 10 mmol) as a catalyst.

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir overnight (12h).

-

Workup: Quench with 1M HCl (100 mL). Extract with DCM. Wash organics with sat.[2] NaHCO₃ and brine. Dry over MgSO₄.

-

Purification: Concentrate in vacuo. The product is typically a clear oil (Yield >90%).[3] Note: Can be distilled if high purity is required, but crude is usually sufficient.

Phase 2: Lithiation and Coupling (The Critical Step)

Target: this compound

Rationale: We use Halogen-Lithium Exchange rather than direct Grignard formation. Grignard formation from dibromobenzenes can be sluggish and hard to control (often leading to di-Grignards). Lithium exchange at -78°C is kinetically controlled and highly regioselective.

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Solvent Charge: Add 1,3-dibromobenzene (2.36 g, 10.0 mmol) and anhydrous THF (25 mL).

-

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 minutes for thermal equilibration.

-

Lithiation: Add

-BuLi (1.6M in hexanes, 6.6 mL, 10.5 mmol) dropwise via syringe pump or careful manual addition over 20 minutes.-

Critical Control Point: Internal temperature must not rise above -70°C.

-

Observation: Solution may turn slightly yellow/orange. Stir for 45 minutes at -78°C to ensure complete exchange to 3-bromophenyllithium.

-

-

Coupling: Dissolve the Weinreb amide (from Phase 1) (1.57 g, 11.0 mmol, 1.1 equiv) in anhydrous THF (5 mL). Add this solution dropwise to the lithiated species at -78°C.

-

Warming: Stir at -78°C for 1 hour. Then, remove the cooling bath and allow the reaction to warm to 0°C over 1 hour.

-

Chemistry Note: The stable tetrahedral intermediate exists in solution. The ketone is not yet formed.

-

-

Quench & Hydrolysis: Pour the reaction mixture into a vigorously stirring flask containing 1M HCl (50 mL) at 0°C. Stir for 30 minutes.

-

Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with water and brine.[2]

-

Purification: Flash column chromatography (Silica gel, Hexanes:EtOAc gradient 95:5 to 80:20).

Process Control & Characterization

Workflow Diagram

Figure 2: Operational workflow for the synthesis.

Expected Analytical Data

-

Appearance: Colorless to pale yellow oil.

-

1H NMR (400 MHz, CDCl3):

- 8.05 (t, 1H, Ar-H2), 7.85 (d, 1H, Ar-H4/6), 7.70 (d, 1H, Ar-H4/6), 7.35 (t, 1H, Ar-H5).

- 3.95 (m, 1H, cyclobutyl-CH-CO).

- 2.40-1.90 (m, 6H, cyclobutyl-CH2).

-

MS (ESI): m/z 239/241 [M+H]+ (Characteristic 1:1 bromine isotope pattern).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in THF or Amide | Retest THF for water (<50 ppm). Azeotrope amide with toluene before use.[8] |

| Starting Material Recovery | Incomplete Lithiation | Ensure |

| Complex Mixture (TLC) | Temperature Spike | Ensure internal temp never exceeds -70°C during BuLi addition to prevent scrambling. |

| Tertiary Alcohol Impurity | Improper Quench | Ensure vigorous stirring with excess HCl during workup to fully hydrolyze the intermediate. |

References

-

Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

-

Song, J. J. et al. "Organometallic Methods for the Synthesis of Aryl Ketones." Organic Process Research & Development, 2007 , 11, 246.

-